AZD1208 - 1204144-28-4

AZD1208

Catalog Number: EVT-288130
CAS Number: 1204144-28-4
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD1208 is a small molecule classified as a pan-Pim kinase inhibitor. [ [], [], [], [] ] This means it effectively inhibits all three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3. [ [], [], [], [], [], [] ] These kinases are implicated in various cellular processes such as cell growth, proliferation, survival, and differentiation. [ [], [], [] ] As such, AZD1208 is a valuable tool in scientific research, particularly in oncology, where it is used to investigate the role of Pim kinases in tumorigenesis and to explore their potential as therapeutic targets. [ [], [], [], [], [], [], [], [], [] ]

Mechanism of Action

AZD1208 functions as a potent ATP-competitive inhibitor of Pim kinases. [ [], [], [] ] It binds to the ATP-binding site of these kinases, effectively blocking ATP binding and thereby inhibiting their kinase activity. [ [], [] ] This inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and other cellular processes regulated by Pim kinases. [ [], [], [], [], [], [] ] Notably, AZD1208 demonstrates a higher affinity for Pim-1 compared to Pim-2, suggesting a potential for differential isoform-specific effects. [ [] ]

Applications
  • Acute myeloid leukemia (AML): Extensive research focuses on AZD1208's efficacy against AML, particularly in cases with FLT3-ITD mutations. [ [], [], [], [], [], [], [], [], [], [] ] Studies show it inhibits proliferation, induces apoptosis, and enhances the efficacy of other chemotherapeutic agents, suggesting its potential as a combination therapy. [ [], [], [], [], [], [] ]
  • Multiple myeloma: AZD1208 demonstrates anti-tumor activity in multiple myeloma models by inhibiting proliferation, inducing apoptosis, and overcoming microenvironmental resistance. [ [], [], [] ]
  • Prostate cancer: Research highlights the potential of AZD1208 in prostate cancer, particularly MYC-driven and castration-resistant subtypes. [ [], [], [] ] It effectively suppresses tumor growth and shows promise in combination with radiation therapy. [ [] ]
  • Other cancers: AZD1208's efficacy is also explored in gastric cancer, [ [], [] ] liposarcoma, [ [], [] ] and hepatoblastoma, [ [], [] ] demonstrating its potential as a therapeutic agent across a range of malignancies.
  • Investigating Pim kinase biology: Beyond its direct anti-cancer effects, AZD1208 serves as a valuable tool for dissecting the biological roles of Pim kinases in various cellular processes, including mRNA splicing, [ [] ] adipogenesis, [ [] ] and cell signaling pathways. [ [], [], [] ]

Quizartinib (AC220)

Compound Description: Quizartinib is a potent and selective inhibitor of the fms-like tyrosine kinase 3 (FLT3) receptor tyrosine kinase. [] It is clinically active against FLT3-ITD mutations, a common driver mutation in acute myeloid leukemia (AML). [, ]

Relevance: Quizartinib is frequently investigated in combination with AZD1208. [, ] Studies demonstrate synergistic cytotoxicity when these two inhibitors are used concurrently in AML cells harboring FLT3-ITD mutations. [, ] This synergy arises from enhanced apoptosis induction, driven by a decrease in the anti-apoptotic protein Mcl-1 through increased proteasomal degradation. [] Notably, this effect is specific to FLT3-ITD AML cells and absent in cells with wild-type FLT3. [, ]

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor with activity against FLT3, among other targets. [] It is used clinically in the treatment of AML. []

Relevance: Similar to Quizartinib, Sorafenib exhibits synergistic cytotoxicity with AZD1208 in AML cells with FLT3-ITD mutations. [] This combination leads to enhanced apoptosis, partly mediated by the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL. []

Crenolanib

Compound Description: Crenolanib is a type I tyrosine kinase inhibitor targeting FLT3, with demonstrated efficacy against FLT3-ITD mutations. [] It is utilized clinically for AML treatment. []

Relevance: Crenolanib, like Quizartinib and Sorafenib, demonstrates synergistic anti-proliferative effects when combined with AZD1208 in AML cells harboring FLT3-ITD mutations. [] This combination results in enhanced apoptosis induction, contributing to its therapeutic benefit. []

17-AAG (Tanespimycin)

Compound Description: 17-AAG is an inhibitor of heat shock protein 90 (HSP90), a chaperone protein responsible for the stability and function of various client proteins, including Akt and Pim-1. [] It binds to the ATP-binding pocket of HSP90, promoting the degradation of its client proteins. []

Relevance: Combining 17-AAG with AZD1208 demonstrated additive or greater than additive cell death in chronic lymphocytic leukemia (CLL) cells. [] This suggests a potential benefit of targeting both HSP90 and Pim kinases in CLL, potentially through the Akt and 4E-BP1 pathways. []

AG490

Compound Description: AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). []

Relevance: While AG490 itself is not structurally related to AZD1208, it is used to elucidate the mechanism of AZD1208 in liposarcoma cells. [] Both AG490 and AZD1208 independently reduced cell survival in these cells, suggesting that both JAK2/STAT3 and Pim kinases are involved in promoting cell survival. []

GDC-0941

Compound Description: GDC-0941 is a pan-phosphatidylinositol 3-kinase (PI3K) inhibitor. [] It is known to be less potent than dual PIM/PI3-K inhibitors. []

Relevance: GDC-0941 was used as a comparator to assess the efficacy of IBL-202, a dual PIM/PI3-K inhibitor, in multiple myeloma (MM). [] Results demonstrated that IBL-202 was significantly more potent at inducing apoptosis in MM cell lines compared to GDC-0941. []

pPIMi

Compound Description: pPIMi is a pan-Pim kinase inhibitor with reported lower potency compared to dual PIM/PI3-K inhibitors in MM. []

Relevance: Similar to GDC-0941, pPIMi was used as a comparator to evaluate the efficacy of the dual PIM/PI3-K inhibitor IBL-202 in MM. [] IBL-202 showed significantly greater potency in inducing apoptosis in MM cell lines compared to pPIMi. []

LGB321

Compound Description: LGB321 is a pan-Pim kinase inhibitor that, unlike JP-11646, increases PIM2 protein expression in human acute myeloid leukemia (AML) cells after treatment. []

Relevance: LGB321 was used alongside AZD1208 as a comparator to JP-11646, another pan-Pim inhibitor, in AML cell lines. [] JP-11646 demonstrated greater potency than both LGB321 and AZD1208 in inhibiting AML cell proliferation. []

SMI-4a

Compound Description: SMI-4a is a small molecule inhibitor specific for Pim-1 kinase. []

Relevance: SMI-4a, alongside AZD1208, was used to assess the dependence of adult T-cell leukemia (ATL) cells on Pim-1 activity. [] Both inhibitors showed promising results, indicating that Pim-1 kinase inhibition could be a viable therapeutic strategy for ATL. []

IBL-202

Compound Description: IBL-202 is a dual inhibitor targeting both Pim kinases and PI3-K. [] It exhibits potent anti-tumor activity in multiple myeloma (MM) models. []

Relevance: IBL-202 demonstrates superior efficacy compared to single-target inhibitors like AZD1208 (Pim inhibitor) or GDC-0941 (PI3-K inhibitor) in inducing apoptosis in MM cells. [] This highlights the potential benefit of dual PIM/PI3-K inhibition in overcoming resistance mechanisms in MM. []

PIM447

Compound Description: PIM447 is a pan-Pim kinase inhibitor. [, , ] It has shown greater synergy with class I MET inhibitors in MET amplified cell lines compared to AZD1208. []

Relevance: PIM447 is often compared with AZD1208 due to their shared target. [, , ] Despite both being pan-Pim inhibitors, PIM447 exhibited a stronger synergistic effect with class I MET inhibitors in specific MET-addicted tumor cell lines. [] Additionally, while both were first-generation pan-PIM inhibitors, the development of newer PIM3-selective degraders like EC108154-1, derived from the AZD1208 scaffold, highlights the ongoing evolution of PIM-targeted therapies. []

2-Methoxyestradiol (2-ME)

Compound Description: 2-ME is an endogenous metabolite of estradiol with antitumor and antiangiogenic properties. []

Relevance: While not directly related to AZD1208 in terms of structure or targets, 2-ME was investigated alongside AZD1208 in a study evaluating drug repurposing for ovarian cancer using multicellular tumor spheroids (MCTS). [] Both compounds showed significant inhibition of tumor spheroid growth, highlighting their potential as candidates for further investigation in ovarian cancer. []

R-Ketorolac (R-keto)

Compound Description: R-keto is a nonsteroidal anti-inflammatory drug (NSAID). []

Relevance: Like 2-ME, R-keto was included in a study with AZD1208 examining repurposed drugs for ovarian cancer treatment using MCTS. [] Despite its different mechanism of action, R-keto also demonstrated significant inhibition of tumor spheroid growth, suggesting its potential for repurposing in ovarian cancer. []

SRPIN340

Compound Description: SRPIN340 is a small molecule inhibitor of serine arginine protein kinase (SRPK) activity, which plays a role in mRNA splicing. []

Relevance: While SRPIN340 and AZD1208 target different kinases, they both influence mRNA splicing, albeit through distinct mechanisms. [] Comparison of their effects revealed that Pim kinase inhibition by AZD1208 regulates splicing independently of SRPK. [] This highlights the complex and multifaceted regulation of mRNA splicing in AML and potential therapeutic avenues.

Properties

CAS Number

1204144-28-4

Product Name

AZD1208

IUPAC Name

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-/t16-/m1/s1

InChI Key

MCUJKPPARUPFJM-UWCCDQBKSA-N

SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N

Solubility

Soluble in DMSO, not in water

Synonyms

AZD1208 ; AZD-1208; AZD 1208.

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N

Isomeric SMILES

C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.